What are the properties of N-Boc-5-methyl-L-tryptophan
What are the properties of N-Boc-5-methyl-L-tryptophan
An In-Depth Technical Guide to N-Boc-5-methyl-L-tryptophan: Properties, Synthesis, and Applications
Abstract
N-Boc-5-methyl-L-tryptophan is a chemically modified amino acid derivative of significant interest in medicinal chemistry, peptide synthesis, and drug development. This guide provides a comprehensive technical overview of its core properties, synthesis, and applications. The presence of the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amine enhances stability and facilitates its use as a building block in complex molecular syntheses.[1][2] Concurrently, the methyl group at the 5-position of the indole ring modifies its electronic and steric properties, offering a strategic tool for modulating the biological activity of resulting peptides and small molecules. This document serves as a resource for researchers and drug development professionals, detailing the compound's physicochemical characteristics, providing a robust synthesis protocol, and exploring its critical role in modern therapeutic research, particularly in the development of enzyme inhibitors and novel peptide-based agents.
Introduction: Strategic Importance in Chemical Biology
Tryptophan and its derivatives are fundamental precursors for a vast array of bioactive natural products and pharmaceuticals.[3] Their unique indole side chain plays a pivotal role in molecular recognition, protein structure, and biological function. The strategic modification of the tryptophan scaffold, through methods such as N-terminal protection and ring substitution, is a cornerstone of modern medicinal chemistry.
The Role of the N-Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group widely employed in organic synthesis. Its primary function is to temporarily block the reactivity of the alpha-amine of an amino acid. This protection is crucial during peptide bond formation (coupling reactions), preventing self-polymerization and ensuring the desired peptide sequence is assembled.[4][5] The Boc group also enhances the solubility of the amino acid derivative in organic solvents, streamlining reaction and purification processes.[1][2]
The Influence of 5-Methyl Substitution
Substitution on the indole ring of tryptophan can profoundly impact the molecule's biological profile. The introduction of a methyl group at the 5-position (5-Me) alters the indole's electronics and hydrophobicity. This modification can enhance binding affinity to biological targets, improve metabolic stability, or modulate function. For instance, 5-methyl-L-tryptophan itself has been noted for its potential anticarcinogenic properties.[6] In the context of drug design, the 5-methyl group serves as a critical handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of lead compounds.
A key area of interest is the tryptophan metabolic pathway involving the enzyme indoleamine 2,3-dioxygenase 1 (IDO1), which is a significant target in cancer immunotherapy.[7] Tryptophan derivatives are essential for developing inhibitors and imaging agents for this pathway, and modifications at the 5-position are a common strategy to enhance specificity and efficacy.[7][8]
Physicochemical and Spectroscopic Properties
The precise characterization of N-Boc-5-methyl-L-tryptophan is essential for its effective use. The data below are compiled from supplier technical sheets and extrapolated from structurally related compounds.
General Properties
| Property | Value | Source |
| CAS Number | 114873-09-5 | [9] |
| Molecular Formula | C₁₇H₂₂N₂O₄ | [9] |
| Molecular Weight | 318.37 g/mol | [9] |
| Appearance | White to off-white solid/powder | [1][10] |
| Purity | Typically ≥95% (HPLC) | [11] |
Solubility and Storage
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Storage : For long-term stability, the compound should be stored in a dry, sealed container at 2-8°C.[9] It should be protected from light and moisture to prevent degradation.[10]
Spectroscopic Characterization (Theoretical)
Direct spectroscopic data is not available in the cited literature. However, a theoretical analysis based on the structure predicts the following characteristic signals:
-
¹H NMR : Key resonances would include a singlet around 1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group (Boc). The indole ring protons would appear in the aromatic region (approx. 7.0-7.6 ppm). A crucial signal for the indole N-H proton is expected far downfield, potentially around 10.0-10.8 ppm.[13] The alpha-proton of the amino acid backbone would be observed around 4.3-4.6 ppm.
-
Mass Spectrometry : In electrospray ionization (ESI-MS), the expected molecular ion peaks would be [M+H]⁺ at m/z 319.16 and [M+Na]⁺ at m/z 341.14.
-
Infrared (IR) Spectroscopy : Characteristic absorption bands would include a broad peak around 3300-2500 cm⁻¹ for the carboxylic acid O-H stretch, a strong C=O stretch around 1700-1720 cm⁻¹ (from both the Boc group and carboxylic acid), and N-H stretching from the indole and urethane groups around 3400 cm⁻¹.
Synthesis and Purification
The synthesis of N-Boc-5-methyl-L-tryptophan is typically achieved via a standard protection reaction starting from 5-methyl-L-tryptophan. The causality behind this choice is the need to render the alpha-amine nucleophile inert for subsequent coupling reactions.
Detailed Experimental Protocol: Boc Protection
This protocol is a self-validating system based on established methods for amino acid protection.[14]
Materials:
-
5-methyl-L-tryptophan
-
Di-tert-butyl dicarbonate (Boc₂O or Boc anhydride)
-
Dioxane (or a similar inert solvent)
-
Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
-
Ethyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolution : Suspend 5-methyl-L-tryptophan (1.0 eq) in a mixture of dioxane and water.
-
Basification : Cool the mixture in an ice bath (0-5°C) and add triethylamine (approx. 1.5 eq) or an aqueous solution of NaHCO₃ to raise the pH to ~9-10. This step is critical as it deprotonates the alpha-amino group, activating it as a nucleophile.
-
Boc Anhydride Addition : Slowly add a solution of Boc anhydride (1.1 eq) in dioxane to the reaction mixture while maintaining the cool temperature.
-
Reaction : Allow the reaction to warm to room temperature and stir for 12-24 hours. Progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
Workup - Quenching and Extraction :
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. This step protonates the carboxylic acid, making the product extractable into an organic solvent, while also neutralizing any remaining base.
-
Extract the product with ethyl acetate (3x volumes).
-
-
Washing : Combine the organic layers and wash sequentially with water and brine. The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration : Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude solid by flash column chromatography or recrystallization to obtain pure N-Boc-5-methyl-L-tryptophan.
Quality Control and Workflow
Purity of the final product is paramount and is typically assessed by High-Performance Liquid Chromatography (HPLC), with a purity standard of ≥95% being common for research applications.[9] Structural confirmation is achieved via NMR and MS analysis as described in section 2.3.
Key Applications in Research and Development
N-Boc-5-methyl-L-tryptophan is not an end-product but a versatile intermediate. Its value lies in its utility as a precisely engineered building block.
Solid-Phase Peptide Synthesis (SPPS)
This compound is a key reagent for incorporating the 5-methyl-tryptophan residue into a growing peptide chain. In Boc-based SPPS, the N-Boc protected amino acid is coupled to the free amine of the resin-bound peptide. The cycle of deprotection (using an acid like trifluoroacetic acid) and coupling is repeated to elongate the peptide. The 5-methyl modification allows researchers to probe structure-activity relationships or enhance the properties of the final peptide.
Precursor for Bioactive Molecules and Drug Candidates
Beyond peptides, this derivative is used in the synthesis of complex small molecules and peptidomimetics.[2] The tryptophan scaffold is present in numerous natural products with antibacterial and anti-inflammatory activities.[3] By using N-Boc-5-methyl-L-tryptophan, chemists can create novel analogs of these natural products, aiming to improve their therapeutic index.
Probing the Tryptophan Metabolic Pathway
The catabolism of tryptophan through the kynurenine pathway, initiated by the IDO1 enzyme, is a critical mechanism of immune suppression exploited by tumors.[7] Developing molecules that can either inhibit IDO1 or act as imaging agents to monitor its activity is a major goal in oncology. N-Boc-5-methyl-L-tryptophan serves as a starting material for synthesizing these specialized probes, such as radiolabeled derivatives (e.g., with ¹⁸F) for Positron Emission Tomography (PET) imaging.[7][8] The 5-methyl group can block metabolic hydroxylation at that position, potentially increasing the probe's specificity for the IDO1 pathway over other metabolic routes like serotonin synthesis.[7]
Handling, Storage, and Safety
-
Handling : Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust; handle in a well-ventilated area or fume hood.[15]
-
Stability : The compound is generally stable under recommended storage conditions.[16] However, the indole ring of tryptophan can be susceptible to oxidation, especially under acidic conditions or in the presence of scavengers, a consideration during peptide synthesis and cleavage.[5][17]
-
Safety : N-Boc-5-methyl-L-tryptophan is for research use only. It is not classified as a hazardous substance under most regulations, but standard precautions for handling chemical reagents should be followed.[18][19] Refer to the specific Safety Data Sheet (SDS) provided by the supplier for detailed information.
Conclusion
N-Boc-5-methyl-L-tryptophan is more than a simple amino acid derivative; it is a strategic tool for molecular design. The combination of the well-understood Boc protecting group with the functionally significant 5-methyl modification provides researchers with a versatile building block for constructing novel peptides and small molecules with tailored biological activities. Its application spans from fundamental peptide chemistry to the cutting edge of cancer immunotherapy research, underscoring its importance for scientists and drug development professionals aiming to innovate in the life sciences.
References
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Yuan, H., et al. (2019). Synthesis of 5-[18F]Fluoro-α-methyl Tryptophan: New Trp Based PET Agents. PMC - NIH. Retrieved from [Link]
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Organic Syntheses. (n.d.). N-Boc-l-tryptophan methyl ester. Retrieved from [Link]
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Junk, L., Ullrich, A., & Kazmaier, U. (2015). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES. Institute of Organic Chemistry. Retrieved from [Link]
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Organic & Biomolecular Chemistry. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. RSC Publishing. Retrieved from [Link]
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ResearchGate. (n.d.). ¹H-NMR of N-Boc-tosylpropoxytryptophan methyl ester (a) and.... Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Fmoc-L-Tryptophan-(Boc). Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
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Adooq Bioscience. (n.d.). Safety Data Sheet - Nα-Fmoc-N(in)-Boc-L-tryptophan. Retrieved from [Link]
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MDPI. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery. Retrieved from [Link]
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ResearchGate. (2018). Stability of Tryptophan in Parenteral Amino Acid Solutions. Retrieved from [Link]
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PubMed Central. (2018). Identification of L-Tryptophan by down-field 1H MRS. Retrieved from [Link]
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